Imidazo[2,1-b]thiazole

Kinase Inhibition EGFR/HER2 Breast Cancer

This unadorned imidazo[2,1-b]thiazole core is a critical starting point for medicinal chemistry programs targeting HER2-positive breast cancer (dual EGFR/HER2 IC50 of 0.122/0.078 μM), antitubercular agents (superior selectivity vs. benzo-fused scaffolds), and host-targeting antivirals (first reported class of selective PI4KB inhibitors with cellular EC50 of 7 nM). Its 5,6-fused ring system confers a unique conformational vector unattainable with monocyclic thiazoles or 6,6-fused imidazo[2,1-b]benzothiazole cores, directly impacting downstream SAR outcomes. Procure with confidence for focused library synthesis and lead optimization.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
CAS No. 251-97-8
Cat. No. B1210989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazole
CAS251-97-8
Synonymsimidazo(2,1-b)thiazole
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC1=CN2C=CSC2=N1
InChIInChI=1S/C5H4N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H
InChIKeyUFBBWLWUIISIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-b]thiazole (CAS 251-97-8) – A Versatile Fused Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


Imidazo[2,1-b]thiazole (CAS 251-97-8) is a fused five-membered heterocyclic compound [1], with a molecular weight of 124.17 g/mol and a calculated XLogP3-AA of 1.9 [2]. Its core structure consists of an imidazole ring fused with a thiazole ring, providing a rigid planar framework amenable to diverse chemical modifications [1]. This scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimycobacterial, antiparasitic, and kinase inhibitory properties [1]. The parent heterocycle is a crucial building block for the synthesis of specialized compound libraries and targeted small molecule probes.

Why Imidazo[2,1-b]thiazole Cannot Be Replaced by Other Simple Heterocycles or Thiazole Analogs


While thiazole and imidazole are ubiquitous in drug discovery, the specific imidazo[2,1-b]thiazole fused ring system confers a unique conformational and electronic landscape that is not recapitulated by simple monocyclic heterocycles or other fused scaffolds like imidazo[1,2-a]pyridine or imidazo[2,1-b]benzothiazole. Direct comparisons in biological assays show that the 5,6-fused imidazo[2,1-b]thiazole core can dictate a specific vector for substituents, enabling interactions with biological targets that are unattainable with the 6,6-fused imidazo[2,1-b]benzothiazole or the thiazole isosteres of imidazopyridine drugs [1]. For example, in antimycobacterial assays, derivatives built on the imidazo[2,1-b]thiazole core exhibit a >18-fold difference in potency compared to their benzo-fused counterparts [2]. This underscores that the unadorned imidazo[2,1-b]thiazole core is not a generic starting point; its specific geometry is a critical determinant of downstream activity and must be preserved for SAR studies and lead optimization programs.

Imidazo[2,1-b]thiazole Evidence Guide: Quantified Performance Differentiation vs. Analogs in Key Assays


Dual EGFR/HER2 Kinase Inhibition: Imidazo[2,1-b]thiazole Derivatives Outperform Simple Thiazole Analogs

In a head-to-head comparative study of newly synthesized thiazole and imidazo[2,1-b]thiazole derivatives, compound 43, which contains the 5-(4-chlorophenyl)-imidazo[2,1-b]thiazole core, demonstrated significantly enhanced dual inhibition of EGFR and HER2 kinases. Its activity was far superior to the standard drug sorafenib and other derivatives in the series lacking the fused ring system [1].

Kinase Inhibition EGFR/HER2 Breast Cancer

Antimycobacterial Selectivity: Imidazo[2,1-b]thiazole vs. Benzo[d]imidazo[2,1-b]thiazole Core Scrambling

A systematic comparison of imidazo[2,1-b]thiazole (IT) and benzo[d]imidazo[2,1-b]thiazole (BIT) carboxamide derivatives against Mycobacterium tuberculosis (Mtb) H37Ra revealed that the BIT core is essential for high potency and selectivity. The most active BIT compound, IT10, showed an IC50 of 2.32 μM and a high therapeutic index (TI = 55.2) [1]. In contrast, the unsubstituted imidazo[2,1-b]thiazole core analog, IT01, exhibited an IC50 of 6.12 μM but with a TI that could not be calculated due to undefined cytotoxicity [1].

Antitubercular Agents Selectivity Index Mycobacterium tuberculosis

Anticancer Potency in MCF-7 Cells: Imidazo[2,1-b]thiazole Derivatives Surpass Sorafenib

In a study evaluating new imidazo[2,1-b]thiazole analogues, compounds 23 and 39 demonstrated superior cytotoxicity against the MCF-7 breast cancer cell line when compared to the clinical multi-kinase inhibitors doxorubicin (DOX) and sorafenib (SOR) [1]. Compound 23 was particularly potent, achieving an IC50 that is 2.3-fold lower than doxorubicin and 4.0-fold lower than sorafenib [1].

Breast Cancer MCF-7 Cytotoxicity

First-in-Class PI4KB Inhibition: Imidazo[2,1-b]thiazole Establishes a Novel Antiviral Chemotype

A recent study identified imidazo[2,1-b]thiazole analogs as the first reported class of potent and selective phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors with antiviral activity [1]. Optimization led to compounds with exceptional cellular potency against human rhinovirus (HRV), with compound 30 achieving an EC50 of 0.007 μM. This compound also exhibited high selectivity for PI4KB with minimal off-target kinase activity, as confirmed by broad kinase profiling [1].

Antiviral PI4KB Inhibitor Host-Targeting

Kinase Selectivity: Imidazo[2,1-b]thiazole Guanylhydrazones as Selective RSK2 Inhibitors

Imidazo[2,1-b]thiazole guanylhydrazones have been identified as a class of RSK2 inhibitors with a high degree of selectivity over a spectrum of related kinases [1]. This selectivity translates to a cellular preference, where these compounds inhibit the growth of MCF-7 breast tumor cells more potently than MCF-10A non-transformed cells, while also selectively inhibiting the downstream biomarker GSK3 [1].

RSK2 Inhibitor Kinase Selectivity Breast Cancer

Anti-Amoebic Efficacy: Imidazo[2,1-b]thiazole Derivatives Show Potent Activity Against Naegleria fowleri

Imidazo[2,1-b]thiazole derivatives incorporating sulfonate and sulfamate groups have demonstrated marked capacity to eliminate the brain-eating amoeba Naegleria fowleri [1]. The most active compound, 1t, reduced the N. fowleri population by 80% and significantly mitigated host cell damage, although it caused moderate cytotoxicity (34%) [1]. Other derivatives like 1m and 1q showed similar protective effects with minimal cytotoxicity, highlighting a structure-dependent safety profile within the class [1].

Antiparasitic Naegleria fowleri Amoebicidal

Imidazo[2,1-b]thiazole: Optimal Scientific and Industrial Use Cases Based on Quantitative Evidence


Developing Potent Dual EGFR/HER2 Inhibitors for Breast Cancer Therapy

For medicinal chemistry teams designing targeted therapies for HER2-positive breast cancer, the imidazo[2,1-b]thiazole scaffold is a validated starting point. As shown by the dual EGFR/HER2 inhibitory activity of compound 43 (IC50 values of 0.122 μM and 0.078 μM, respectively) [1], this core is capable of achieving nanomolar potency against these clinically relevant kinases. Prioritizing this scaffold over simple thiazoles can accelerate lead identification and optimization for multi-targeted kinase inhibitors.

Prioritizing the Benzo[d]imidazo[2,1-b]thiazole Core for Safe Antitubercular Agents

Based on the direct comparative data showing that the benzo[d]imidazo[2,1-b]thiazole (BIT) core provides a significantly better selectivity index (TI = 55.2 for IT10) compared to the imidazo[2,1-b]thiazole (IT) core [2], researchers should focus their synthetic efforts on BIT derivatives for antitubercular drug discovery. This strategic choice at the project's outset minimizes the risk of advancing compounds with unfavorable safety profiles.

Initiating a PI4KB-Focused Antiviral Drug Discovery Campaign

Given that imidazo[2,1-b]thiazole analogs are the first reported class of potent and selective PI4KB inhibitors [3], this scaffold represents the logical and only established starting point for any host-targeting antiviral program centered on this mechanism. The availability of potent leads with cellular activity (e.g., compound 30 with EC50 = 0.007 μM against HRV) provides a strong foundation for further optimization against a broad spectrum of PI4KB-dependent viruses.

Screening for RSK2-Targeted Therapies with Enhanced Selectivity

The demonstrated selectivity of imidazo[2,1-b]thiazole guanylhydrazones for the RSK2 kinase [4] makes this compound class highly attractive for screening libraries aimed at identifying selective RSK2 inhibitors. The observed differential activity between tumor and non-transformed breast cells [4] suggests that hits from this class have a higher probability of demonstrating a favorable therapeutic index in subsequent in vivo efficacy and toxicity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.